molecular formula C12H15BF3K B8208666 Potassium trifluoro((2S)-2-phenylcyclohexyl)borate

Potassium trifluoro((2S)-2-phenylcyclohexyl)borate

Cat. No.: B8208666
M. Wt: 266.15 g/mol
InChI Key: STMGNJASDXIEQG-BAVFUAOSSA-N
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Description

Potassium trifluoro((2S)-2-phenylcyclohexyl)borate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro((2S)-2-phenylcyclohexyl)borate typically involves the reaction of the corresponding boronic acid with potassium bifluoride. This reaction proceeds under mild conditions and results in the formation of the trifluoroborate salt. The general reaction scheme is as follows:

RB(OH)2+KHF2RBF3K+H2OR-B(OH)_2 + KHF_2 \rightarrow R-BF_3K + H_2O R−B(OH)2​+KHF2​→R−BF3​K+H2​O

In this case, ( R ) represents the (2S)-2-phenylcyclohexyl group. The reaction is usually carried out in an aqueous medium at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The scalability of the synthesis makes it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro((2S)-2-phenylcyclohexyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boranes .

Scientific Research Applications

Potassium trifluoro((2S)-2-phenylcyclohexyl)borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro((2S)-2-phenylcyclohexyl)borate exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group can participate in transmetalation reactions, where it transfers its organic group to a metal catalyst, facilitating the formation of new carbon-carbon bonds. This mechanism is particularly important in the Suzuki-Miyaura coupling reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro((2S)-2-phenylcyclohexyl)borate is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its stability and versatility make it a valuable reagent in various synthetic applications .

Properties

IUPAC Name

potassium;trifluoro-[(2S)-2-phenylcyclohexyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF3.K/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9H2;/q-1;+1/t11-,12?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMGNJASDXIEQG-BAVFUAOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CCCCC1C2=CC=CC=C2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1CCCC[C@@H]1C2=CC=CC=C2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF3K
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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